molecular formula C13H18ClNO B1465054 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one CAS No. 898785-73-4

1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one

Cat. No.: B1465054
CAS No.: 898785-73-4
M. Wt: 239.74 g/mol
InChI Key: GVGVMSYRTIOYHW-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a propylpentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one typically involves the reaction of 3-chloropyridine with a suitable propylpentanone precursor. One common method is the Friedel-Crafts acylation reaction, where 3-chloropyridine is reacted with 2-propylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one
  • 1-(3-Chloropyridin-4-yl)-2-ethylpentan-1-one
  • 1-(3-Chloropyridin-4-yl)-2-butylpentan-1-one

Uniqueness: 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propyl group in the pentanone moiety influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)-2-propylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-5-10(6-4-2)13(16)11-7-8-15-9-12(11)14/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGVMSYRTIOYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696458
Record name 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-73-4
Record name 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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